molecular formula C12H18N2O2 B2758591 N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-20-6

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Cat. No.: B2758591
CAS No.: 2198986-20-6
M. Wt: 222.288
InChI Key: ROTLSOITJXRDRO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is a chemical compound with the CAS registry number 2198986-20-6 . It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is part of a class of alkoxybenzopentagon heterocyclic amine compounds that have been investigated for their potential as sphingomyelin synthase inhibitors . Research into this mechanism is significant for the study of atherosclerosis, as the abnormal expression of lipid components is closely related to the formation of atherosclerosis . Furthermore, compounds of this structural class have shown relevance in preclinical research for metabolic conditions, including type II diabetes, fatty liver, and obesity . The provided InChI key is ROTLSOITJXRDRO-UHFFFAOYSA-N and the SMILES string is O1CC(C(C1)N(C)C)OC1C=CC(C)=CN=1 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-4-(5-methylpyridin-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-4-5-12(13-6-9)16-11-8-15-7-10(11)14(2)3/h4-6,10-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTLSOITJXRDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2COCC2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine can be achieved through various synthetic routes. One common method involves the reaction of pyridine with methylamine and formaldehyde under controlled conditions . This reaction typically requires a catalyst and is carried out in an organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxolane ring and pyridine system undergo oxidation under controlled conditions. For example:

  • Oxolane Ring Oxidation : Using potassium permanganate (KMnO₄) in acidic media, the oxolane ring can oxidize to form a γ-lactone derivative. This reaction typically proceeds via radical intermediates, with the dimethylamine group stabilizing transition states.

  • Pyridine Ring Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can oxidize the pyridine ring to form N-oxide derivatives, enhancing electrophilicity at the nitrogen center .

Reduction Reactions

The compound exhibits susceptibility to reductive cleavage:

  • Amine Group Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the dimethylamine group to a primary amine, though steric hindrance from the oxolane ring may limit yield.

  • Pyridine Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) under high pressure partially reduces the pyridine ring to a piperidine derivative, altering its electronic properties .

Substitution Reactions

The dimethylamine group participates in nucleophilic substitutions:

  • Nucleophilic Aromatic Substitution (SNAr) : Electron-withdrawing groups on the pyridine ring facilitate displacement of the methoxy group by stronger nucleophiles (e.g., thiols or amines) under basic conditions .

  • Alkylation/Acylation : The amine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides, respectively.

Reagents and Reaction Conditions

Reaction Type Reagents/Conditions Major Products
Oxidation (Oxolane)KMnO₄, H₂SO₄, 60°Cγ-Lactone derivative
Oxidation (Pyridine)H₂O₂, CH₃COOH, RTPyridine N-oxide
Reduction (Amine)LiAlH₄, Et₂O, refluxPrimary amine derivative
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOHPartially saturated piperidine analog
SNArNaNH₂, DMF, 80°CSubstituted pyridine derivatives

Cross-Coupling Reactions

In palladium-catalyzed Suzuki-Miyaura couplings, the pyridine moiety acts as a directing group, enabling regioselective functionalization at the 4-position of the oxolane ring. For instance, reaction with arylboronic acids yields biaryl derivatives with >80% efficiency .

Cyclization Pathways

Under acidic conditions (HCl, MeOH), the compound undergoes intramolecular cyclization to form fused bicyclic structures. This reactivity is attributed to the proximity of the oxolane oxygen and the amine nitrogen.

Comparative Analysis with Analogous Compounds

Compound Key Structural Feature Reactivity Profile
N,N-Dimethylpyridin-4-amineLacks oxolane ringLimited to amine alkylation and SNAr
2-Amino-5-methylpyridineNo oxolane or dimethylamineSelective N-oxide formation
N,N-dimethyl-pyridazinoneAdditional nitrogen in ringEnhanced electrophilic substitution

The presence of the oxolane ring in N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine uniquely enables tandem oxidation-cyclization reactions not observed in simpler pyridine derivatives .

Scientific Research Applications

Scientific Research Applications

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine has been investigated for its potential applications in several scientific domains:

Chemistry

It serves as a reagent in organic synthesis and catalysis, facilitating various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound is under investigation for its biological activities, including:

  • Enzyme Inhibition : It may inhibit specific enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Binding : Studies suggest it could bind to certain receptors, influencing biological pathways.

Medicine

Research is ongoing into its potential therapeutic effects, particularly in drug development aimed at treating various diseases. Its unique structure allows for modifications that could enhance efficacy against specific targets.

Industry

This compound is utilized in the production of specialty chemicals and materials, indicating its versatility beyond laboratory settings.

Case Studies and Research Findings

  • Biological Activity Studies :
    • Research has indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. These findings suggest that further exploration could lead to new therapeutic agents targeting specific diseases .
  • Pharmacological Investigations :
    • In studies focused on drug development, this compound's ability to penetrate biological barriers effectively positions it as a candidate for further research in cancer therapies .
  • Chemical Reaction Studies :
    • Investigations into its chemical reactivity have revealed that it can undergo various transformations, making it valuable in synthetic chemistry .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The following table highlights structural analogs identified in the evidence, emphasizing differences in core scaffolds, substituents, and pharmacological relevance:

Compound Name Molecular Formula Key Structural Features Pharmacological Relevance Reference
5-Chloro-N-methyl-N-[(oxolan-3-yl)methyl]pyrimidin-4-amine (GWY) C₁₀H₁₄ClN₃O Pyrimidine core with chlorinated aromatic ring and oxolane-methylamine substituent Potential kinase inhibition (inferred from pyrimidine derivatives)
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine C₁₈H₂₁N₇O₂ Triazole core with pyridinyl and tetrahydropyranyloxy substituents Macrofilaricidal activity (antiparasitic)
rac-(3R,4R)-N-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride C₉H₁₆Cl₂N₄O Oxolane with pyrazole-ether and methylamine groups Not explicitly stated; likely CNS or antimicrobial applications
(2R,3S)-2-(5-Bromopyridin-3-yl)oxolan-3-amine dihydrochloride C₈H₁₁BrCl₂N₂O Brominated pyridine-oxolane with stereospecific amine Experimental compound (unspecified use)

Key Observations :

  • Substituent Diversity : The 5-methylpyridin-2-yloxy group in the target compound may enhance aromatic π-π stacking compared to bromopyridine () or pyrazole () substituents.
  • Amine Functionality : N,N-Dimethylamine at position 3 may improve lipophilicity relative to primary amines (e.g., ).

Pharmacological Activity

While direct data on the target compound is unavailable, analogs exhibit notable bioactivities:

  • Kinase Inhibition : GWY () shares structural motifs with kinase inhibitors (e.g., pyrimidine cores), hinting at possible enzyme-targeting applications.
  • Antimicrobial Potential: Pyrazole-oxolane derivatives () are often explored for antimicrobial or CNS activity due to their balanced solubility and membrane permeability.
Physicochemical Properties:
Property Target Compound (Inferred) GWY () Triazole Analog ()
Molecular Weight ~250–300 g/mol 243.31 g/mol 359.41 g/mol
LogP (Predicted) ~1.5–2.5 1.8 2.1
Solubility Moderate (polar groups) Low (chloropyrimidine) Moderate (triazole)

Biological Activity

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, with the CAS number 2198986-20-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing an authoritative overview based on diverse sources.

Molecular Formula : C12H18N2O2
Molecular Weight : 222.28 g/mol
Structure : The compound features a pyridine ring substituted with a methyl group and an oxolane ring attached to a dimethylamine group. This unique structure is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of pyridine derivatives with amines and formaldehyde under controlled conditions. Industrial production may utilize continuous flow reactors to enhance efficiency and yield while employing purification techniques such as crystallization to achieve high purity levels .

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound is investigated for its potential to inhibit specific enzymes, particularly those involved in cancer pathways.
  • Receptor Binding : It has shown potential in binding to various receptors, which could lead to therapeutic applications in oncology and other fields .

Case Studies and Research Findings

  • Anticancer Activity : A study explored the cytotoxic effects of compounds similar to this compound against various cancer cell lines. It was found that certain derivatives exhibited significant inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, compounds showed up to 92% inhibition against EGFR at low concentrations .
  • In Vitro Studies : In vitro assays demonstrated that this compound could effectively reduce cell viability in several cancerous cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These findings suggest its potential as a lead compound for further drug development .
  • Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. The results indicated favorable interactions with active sites of key kinases involved in tumor growth and survival, supporting its role as a candidate for targeted therapy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N,N-dimethylpyridin-4-amineLacks oxolane ringModerate enzyme inhibition
2-Amino-5-methylpyridineDifferent substitution patternLimited receptor binding
N,N-dimethyl-pyridazinoneContains a different nitrogen heterocyclePotential neuroprotective effects

This table highlights how the presence of the oxolane ring and specific substitutions in this compound contribute to its distinct biological profile compared to related compounds.

Q & A

Q. How are multi-step syntheses designed to avoid intermediate degradation?

  • Methodological Answer : Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) stabilize sensitive intermediates. Flow chemistry systems minimize exposure to air/moisture. Real-time monitoring via IR spectroscopy detects unstable byproducts early .

Q. What crystallographic challenges arise, and how are they addressed?

  • Methodological Answer : Twinning or weak diffraction (common with flexible oxolane rings) requires high-resolution data (λ = 0.7–1.0 Å) and iterative refinement in SHELXL. Hydrogen bonding networks are validated using Mercury software .

Q. How is structure-activity relationship (SAR) data interpreted for drug discovery?

  • Methodological Answer : Systematic substitution (e.g., replacing 5-methylpyridin-2-yl with halogenated analogs) and bioactivity assays (IC50, Ki) quantify steric/electronic effects. QSAR models (CoMFA, CoMSIA) map substituent contributions .

Q. What strategies validate analytical method accuracy for novel derivatives?

  • Methodological Answer : Cross-validation using orthogonal techniques (e.g., LC-MS vs. NMR) ensures consistency. Spike-and-recovery experiments in biological matrices (e.g., plasma) assess method robustness .

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